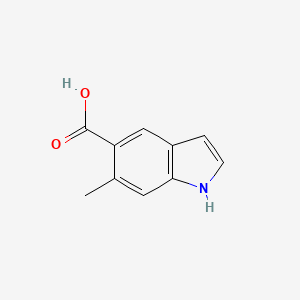

6-Methyl-1h-indole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

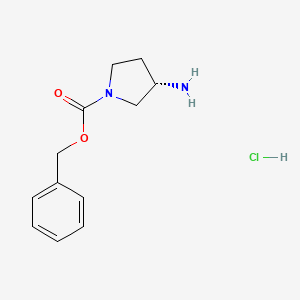

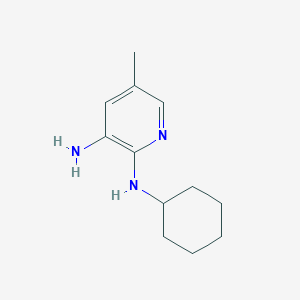

“6-Methyl-1h-indole-5-carboxylic acid” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .

Synthesis Analysis

The synthesis of “this compound” can be achieved by the esterification of indole-5-carboxylic acid . It can also be prepared by using methanesulfonic acid (MsOH) under reflux in MeOH .Molecular Structure Analysis

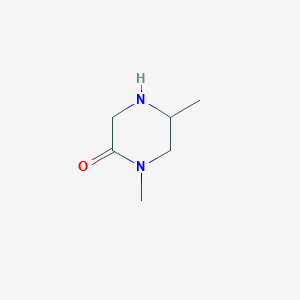

The empirical formula of “this compound” is C10H9NO2 . The molecular weight is 175.18 .Chemical Reactions Analysis

“6-Methyl-1h-indole-5-carboxylate” may be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

The melting point of “this compound” is 126-128 °C . The SMILES string is COC(=O)c1ccc2[nH]ccc2c1 .科学的研究の応用

Synthesis of Conformationally Constrained Tryptophan Derivatives

6-Methyl-1H-indole-5-carboxylic acid has applications in the synthesis of novel 3,4-fused tryptophan analogs. These derivatives, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate, are used for peptide and peptoid conformation elucidation studies. They have a ring structure that limits the side chain's conformational flexibility, keeping amine and carboxylic acid groups available for further modification (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a precursor to biologically active molecules, is related to this compound. MMIC was characterized using various spectroscopic techniques, providing insights into its electronic nature, bonding structures, and reactivity. Molecular docking studies predicted its binding interactions with target proteins (Almutairi et al., 2017).

Aminoethyl-Substituted Derivatives for Tagged Auxin

The aminoethyl derivatives of indole-3-acetic acid, a crucial hormone in plants and an important metabolite in humans, animals, and microorganisms, represent another application. These derivatives are useful in designing research tools like immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or probes (Ilić et al., 2005).

Synthesis of Hydroxyindole Carboxylic Acids

This compound is related to the synthesis of hydroxyindole carboxylic acids, which are significant in biology and medicine. Their synthesis and role in the metabolism of indole compounds in plants and animals are of considerable interest (Marchelli, Hutzinger, & Heacock, 1969).

Antiviral and Antimicrobial Applications

Substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were synthesized and evaluated for their antiviral and antimicrobial properties. These compounds demonstrated significant activity against various viruses and bacteria, highlighting their potential in pharmaceutical research (Ivashchenko et al., 2014).

作用機序

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Safety and Hazards

将来の方向性

Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

特性

IUPAC Name |

6-methyl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-9-7(2-3-11-9)5-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBXAGNYZFUTPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)